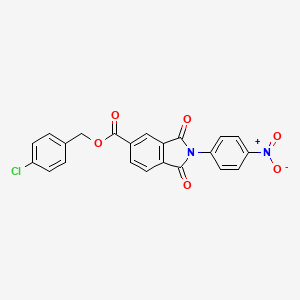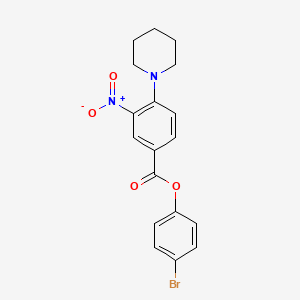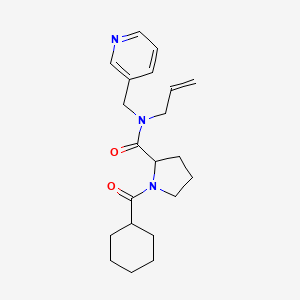
5-(4-tert-butylbenzylidene)-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiazolidin-4-one derivatives often involves Knoevenagel condensation reactions, where 2-thioxothiazolidin-4-one interacts with various aldehydes in the presence of catalysts like ethylenediamine diacetate (EDDA) to form the desired compounds. These reactions are crucial for yielding a variety of thiazolidin-4-one derivatives with potential antimicrobial properties and satisfactory drug-like parameters (Holota et al., 2021).
Molecular Structure Analysis
The molecular structure of thiazolidin-4-one derivatives is often characterized using spectroscopic methods and single-crystal X-ray diffraction. These analyses reveal the planarity of the thiazolidine moiety and its inclination to attached fragments, contributing to the understanding of the compound's three-dimensional arrangement and potential intermolecular interactions within the crystal lattice (Kosma et al., 2012).
Chemical Reactions and Properties
Thiazolidin-4-one derivatives engage in various chemical reactions, including Knoevenagel condensation, which is pivotal for their synthesis. These reactions are influenced by the presence of catalysts and specific reactants, leading to a wide array of derivatives with diverse chemical properties. The reactivity of these compounds is crucial for their potential application in creating biologically active molecules (Holota et al., 2021).
Physical Properties Analysis
The physical properties of thiazolidin-4-one derivatives, such as solubility, melting points, and crystal structure, are determined through various analytical techniques. Single-crystal X-ray diffraction, in particular, provides detailed insights into the compound's crystallographic parameters, which are essential for understanding its stability, solubility, and overall physical behavior (Kosma et al., 2012).
Chemical Properties Analysis
The chemical properties of thiazolidin-4-one derivatives, including their reactivity, stability, and potential biological activity, are closely related to their molecular structure. Studies have shown that modifications at different positions of the thiazolidin-4-one ring can significantly alter the compound's chemical behavior, leading to varied biological activities and chemical reactivities. This highlights the importance of structural analysis in predicting and understanding the chemical properties of these compounds (Holota et al., 2021).
Propriétés
IUPAC Name |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S3/c1-18(2,3)13-6-4-12(5-7-13)10-15-16(20)19(17(23)24-15)14-8-9-25(21,22)11-14/h4-7,10,14H,8-9,11H2,1-3H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREFAPUVFOQFMI-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



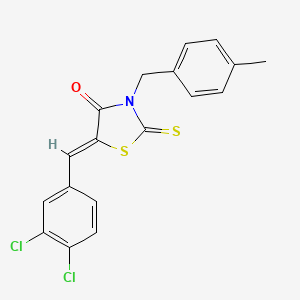
![4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B4012258.png)
![3-allyl-5-{2-[(2-chlorobenzyl)oxy]-5-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4012265.png)
![N-[3-(4-amino-5-methylpyrimidin-2-yl)phenyl]acetamide](/img/structure/B4012271.png)
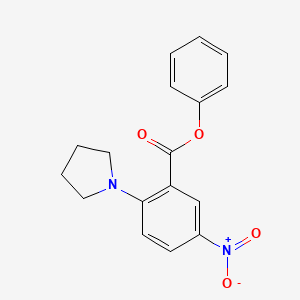
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4012289.png)
![2-(4-nitrophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4012302.png)
![3-(2-furyl)-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide](/img/structure/B4012308.png)

![1-[(2-chloro-5-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4012322.png)
